molecular formula C10H18N4O2S B11041781 2-(morpholin-4-ylacetyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-(morpholin-4-ylacetyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11041781
M. Wt: 258.34 g/mol
InChI Key: QXMBUWASQQTBSB-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE is a complex organic compound that features a morpholine ring, a prop-2-en-1-yl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE typically involves the reaction of morpholine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-MORPHOLIN-4-YL-7-PHENYL-4H-CHROMEN-4-ONE: A compound with a similar morpholine ring but different functional groups.

    5-[[4-[[MORPHOLIN-2-YL]METHYLAMINO]-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO]PYRAZINE-2-CARBONITRILE: Another compound featuring a morpholine ring with different substituents.

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-[(2-morpholin-4-ylacetyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C10H18N4O2S/c1-2-3-11-10(17)13-12-9(15)8-14-4-6-16-7-5-14/h2H,1,3-8H2,(H,12,15)(H2,11,13,17)

InChI Key

QXMBUWASQQTBSB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)CN1CCOCC1

Origin of Product

United States

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